![molecular formula C16H17NO2 B276684 4-{[(4-Methylbenzyl)amino]methyl}benzoic acid](/img/structure/B276684.png)
4-{[(4-Methylbenzyl)amino]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-Methylbenzyl)amino]methyl}benzoic acid, also known as MABA, is a chemical compound with a molecular formula of C16H17NO2. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 142-146°C. MABA has been used in scientific research for its potential applications in various fields, including medicine, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 4-{[(4-Methylbenzyl)amino]methyl}benzoic acid is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of signaling pathways. 4-{[(4-Methylbenzyl)amino]methyl}benzoic acid has been shown to bind to the active site of enzymes and inhibit their activity, leading to a reduction in the production of pro-inflammatory cytokines and other signaling molecules. It has also been shown to modulate the activity of signaling pathways, such as the MAPK and NF-κB pathways, which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
4-{[(4-Methylbenzyl)amino]methyl}benzoic acid has been shown to have various biochemical and physiological effects in scientific research. In animal models, 4-{[(4-Methylbenzyl)amino]methyl}benzoic acid has been shown to reduce pain and inflammation, inhibit tumor growth, and improve glucose metabolism. It has also been shown to modulate the expression of genes involved in inflammation, cell proliferation, and apoptosis. In vitro studies have shown that 4-{[(4-Methylbenzyl)amino]methyl}benzoic acid can inhibit the activity of enzymes and modulate signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines and other signaling molecules.
Advantages and Limitations for Lab Experiments
4-{[(4-Methylbenzyl)amino]methyl}benzoic acid has several advantages for lab experiments, including its high purity and stability, its ability to inhibit enzymes and modulate signaling pathways, and its potential applications in various fields. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle it safely.
Future Directions
There are several future directions for the study of 4-{[(4-Methylbenzyl)amino]methyl}benzoic acid in scientific research. One direction is to further investigate its potential applications in medicine, including its anti-inflammatory and analgesic properties. Another direction is to study its potential as a drug candidate for the treatment of various diseases, including cancer and diabetes. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for greater efficiency and cost-effectiveness.
Synthesis Methods
4-{[(4-Methylbenzyl)amino]methyl}benzoic acid can be synthesized through a multistep process involving the reaction of p-toluidine with benzyl chloride to form N-benzyl-p-toluidine. This intermediate is then reacted with 4-chloromethylbenzoic acid to produce 4-{[(4-Methylbenzyl)amino]methyl}benzoic acid. The synthesis method of 4-{[(4-Methylbenzyl)amino]methyl}benzoic acid has been optimized to achieve high yields and purity, making it suitable for various applications in scientific research.
Scientific Research Applications
4-{[(4-Methylbenzyl)amino]methyl}benzoic acid has been widely used in scientific research for its potential applications in various fields. In medicine, 4-{[(4-Methylbenzyl)amino]methyl}benzoic acid has been studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. In biochemistry, 4-{[(4-Methylbenzyl)amino]methyl}benzoic acid has been used as a probe to study the binding interactions between proteins and ligands. It has been shown to bind to the active site of enzymes and inhibit their activity. In pharmacology, 4-{[(4-Methylbenzyl)amino]methyl}benzoic acid has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and diabetes.
properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-[[(4-methylphenyl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C16H17NO2/c1-12-2-4-13(5-3-12)10-17-11-14-6-8-15(9-7-14)16(18)19/h2-9,17H,10-11H2,1H3,(H,18,19) |
InChI Key |
PLDLRIRHEYJSAV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



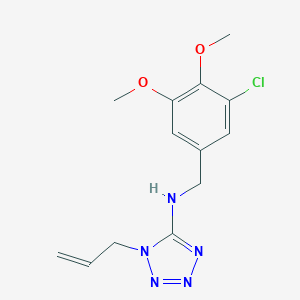

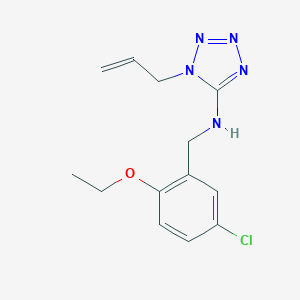

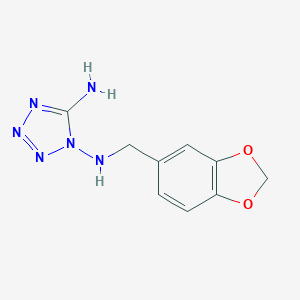
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N-(5-methyl-1H-1,2,4-triazol-3-yl)amine](/img/structure/B276611.png)
![N-[4-(methylsulfanyl)benzyl]-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276612.png)
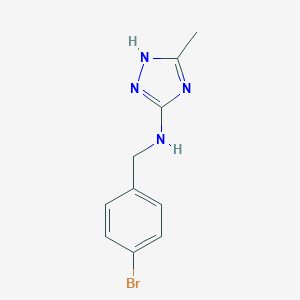
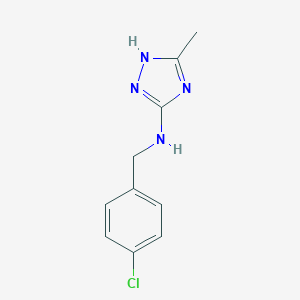
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-methylamine](/img/structure/B276617.png)
![1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B276618.png)
methanamine](/img/structure/B276621.png)
![N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine](/img/structure/B276622.png)
![2-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol](/img/structure/B276624.png)